"Methyl 3-methylisoxazole-4-carboxylate" chemical structure and IUPAC name
"Methyl 3-methylisoxazole-4-carboxylate" chemical structure and IUPAC name
This technical guide provides an in-depth analysis of Methyl 3-methylisoxazole-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1][2][3]
[1][2][3]
Executive Summary
Methyl 3-methylisoxazole-4-carboxylate (CAS: 92234-50-9) is a functionalized isoxazole derivative widely utilized as a pharmacophore scaffold in drug discovery.[1][2][3][4][5] Distinguished by its specific substitution pattern—a methyl group at the C3 position and a carboxylate ester at the C4 position—it serves as a pivotal intermediate for synthesizing bioactive molecules, including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[3] Its structural rigidity and electronic profile make it an excellent bioisostere for phenyl and heteroaryl rings in lead optimization.[1][2][3]
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[1][2][6]
-
IUPAC Name: Methyl 3-methyl-1,2-oxazole-4-carboxylate[1][2][3]
-
Alternative Names: Methyl 3-methylisoxazole-4-carboxylate; 3-Methyl-4-methoxycarbonylisoxazole[1][2][3]
-
Molecular Formula:
[3] -
SMILES: COC(=O)C1=CN=OC1C
Structural Properties
The compound features a five-membered 1,2-oxazole (isoxazole) ring.[1][2][3] The numbering initiates at the oxygen atom (position 1) and proceeds toward the nitrogen (position 2).[3]
| Position | Substituent | Electronic Effect |
| 1 (O) | - | Heteroatom, H-bond acceptor |
| 2 (N) | - | Heteroatom, H-bond acceptor, weak basicity |
| 3 (C) | Methyl ( | Weak electron donor (+I effect), steric bulk |
| 4 (C) | Methyl ester ( | Electron-withdrawing (-M, -I), electrophilic center |
| 5 (C) | Hydrogen | Unsubstituted, available for C-H activation/functionalization |
The C4-ester is conjugated with the isoxazole
Synthetic Pathways and Regioselectivity[2][7][8][9][10][11]
Synthesizing 3,4-disubstituted isoxazoles with high regiocontrol is synthetically challenging, as standard condensations often yield the 5-methyl isomer (the Leflunomide intermediate) or mixtures.[1][2][3] Two primary high-fidelity routes are described below.
Route A: The Isoxazol-5-one Rearrangement (High Regioselectivity)
This advanced protocol circumvents the regioselectivity issues of direct condensation by utilizing a ring transformation strategy.[1][2][3]
-
Precursor Formation: Condensation of ethyl acetoacetate with hydroxylamine yields 3-methylisoxazol-5(4H)-one .[1][2][3]
-
Vilsmeier-Haack Functionalization: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) introduces a dimethylaminomethylene group at the C4 position.[1][2][3]
-
Ring Opening/Closing: Treatment with sodium methoxide in methanol triggers a ring-opening followed by a recyclization that effectively "swaps" the substituents, yielding the desired methyl 3-methylisoxazole-4-carboxylate with high isomeric purity.[1][2][3]
Route B: 1,3-Dipolar Cycloaddition (Nitrile Oxide Route)
A convergent approach involving the cycloaddition of a nitrile oxide dipole with an alkynyl dipolarophile.[1][2][3]
-
Dipole Generation: In situ generation of acetonitrile oxide (
) from nitroethane (via dehydration with phenyl isocyanate) or acetohydroximoyl chloride.[1][2][3] -
Cycloaddition: Reaction with methyl propiolate or methyl acrylate (followed by oxidation).[1][2][3]
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the Rearrangement Route (Route A), highlighting the critical intermediate transformation.
Caption: Synthetic logic flow for the regioselective production of Methyl 3-methylisoxazole-4-carboxylate via the isoxazol-5-one rearrangement strategy.
Physical & Chemical Properties[1][2][3][11]
| Property | Value | Note |
| Physical State | Solid (Crystalline) | Often isolated as off-white needles/powder.[1][2][3] |
| Melting Point | 60–65 °C (Estimated) | Lower than the corresponding acid (184–190 °C).[3] |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water.[1][2][3] |
| pKa (Conj. Acid) | ~ -2.0 (Isoxazole N) | Very weak base; protonation occurs only in strong acid.[1][2][3] |
| Reactivity | Electrophilic at Carbonyl | Susceptible to hydrolysis (to acid) or reduction (to alcohol).[3] |
Medicinal Chemistry Applications
Scaffold Utility
The 3-methylisoxazole-4-carboxylate moiety is a versatile "privileged structure" in medicinal chemistry.[1][2][3]
-
Bioisosterism: The isoxazole ring acts as a bioisostere for pyridine, phenyl, and amide bonds, offering altered solubility and metabolic stability profiles.[1][2][3]
-
Leflunomide Analogs: While Leflunomide contains a 5-methylisoxazole core, the 3-methyl isomer is investigated for distinct structure-activity relationship (SAR) profiles in dihydroorotate dehydrogenase (DHODH) inhibition.[1][2][3]
-
Peptidomimetics: The rigid geometry of the isoxazole ring is used to constrain peptide backbones, reducing conformational entropy and potentially increasing receptor binding affinity.[2][3]
Experimental Protocol: Hydrolysis to Carboxylic Acid
Researchers often purchase the ester to generate the free acid in situ for coupling reactions.[2]
-
Dissolution: Dissolve 1.0 eq of Methyl 3-methylisoxazole-4-carboxylate in a 1:1 mixture of THF/Water.
-
Saponification: Add 2.0 eq of LiOH·H₂O.[1][2][3][6] Stir at ambient temperature for 2-4 hours.
-
Workup: Acidify to pH 2-3 with 1N HCl. The 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7) typically precipitates as a white solid.[1][2][3]
-
Validation: Verify by ¹H NMR (DMSO-d₆): Expect loss of the methyl ester singlet (~3.8 ppm) and retention of the C3-methyl singlet (~2.4 ppm) and C5-H singlet (~9.0+ ppm).[1][2][3]
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1][2][3]
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.[1][2][3] Use in a fume hood to avoid inhalation of dust.[1][2][3]
References
-
PubChem. Methyl 3-methylisoxazole-4-carboxylate (Compound Summary). National Library of Medicine.[1][2][3] [Link][3]
-
Beilstein Journal of Organic Chemistry. Regioselective synthesis of isoxazole derivatives. (Contextual reference for isoxazole regiochemistry). [Link]
-
Google Patents. Process for preparing isoxazole derivatives (WO2003042193).[2][3] (Describes the related 5-methyl isomer synthesis and impurity profiles).
Sources
- 1. 1064458-79-2|3-Methylisoxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1064458-79-2|3-Methylisoxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 1219019-22-3,cis-3-Aminocyclobutanol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 877399-35-4,1-(1-Boc-3-azetidinyl)pyrazole-4-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 877399-35-4,1-(1-Boc-3-azetidinyl)pyrazole-4-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
